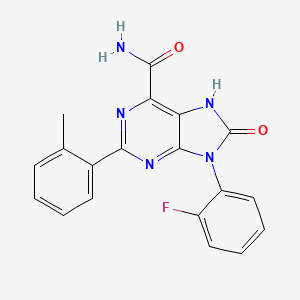

9-(2-fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Description

9-(2-Fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine-based derivative characterized by substituents at the 2- and 9-positions of the purine core. The 2-position is occupied by a 2-methylphenyl group, while the 9-position features a 2-fluorophenyl moiety. The compound’s structure includes an 8-oxo group and a carboxamide functional group at position 6, which may confer unique physicochemical and biological properties. Its synthesis likely follows pathways similar to those described for analogous purine carboxamides, such as thiourea intermediate formation and subsequent alkylation or substitution reactions .

Properties

IUPAC Name |

9-(2-fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2/c1-10-6-2-3-7-11(10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-9-5-4-8-12(13)20/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIIRBHMQDDTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(2-fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine derivative that has attracted attention due to its potential biological activities. This compound's unique structure, featuring a fluorophenyl and a methylphenyl moiety, suggests it may interact with various biological targets, leading to diverse pharmacological effects.

- Molecular Formula : C16H14FN5O2

- Molecular Weight : 313.31 g/mol

- CAS Number : 898446-40-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom in the fluorophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism.

- Receptor Modulation : It might act as an antagonist or agonist at specific receptor sites, influencing various signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in several contexts:

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of DNA synthesis in L1210 cells, suggesting a potential role as an anticancer agent by disrupting cellular proliferation pathways .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies show that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

Data Table: Biological Activities

| Activity Type | Tested Cell Lines/Organisms | Effect Observed | MIC (µM) |

|---|---|---|---|

| Antitumor | L1210 (T-cell line) | Inhibition of DNA synthesis | N/A |

| Antibacterial | Staphylococcus aureus | Moderate antibacterial activity | 5.64 |

| Escherichia coli | Moderate antibacterial activity | 8.33 | |

| Bacillus subtilis | Moderate antibacterial activity | 4.69 |

Case Studies

- Cytotoxicity in Cancer Research : A study explored the cytotoxic effects of this compound on multiple cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through DNA damage pathways.

- Antibacterial Efficacy : Another investigation focused on the antimicrobial potential of this compound against resistant bacterial strains, highlighting its ability to inhibit growth effectively and suggesting its use as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 9-(2-fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide and related purine derivatives are summarized below. Key variations in substituents, molecular weight, and synthetic scalability are highlighted.

Table 1: Comparative Analysis of Purine-6-Carboxamide Derivatives

Key Observations:

Substituent Effects: Position 2: The target compound’s 2-methylphenyl group provides moderate steric bulk and electron-donating effects. In contrast, compounds with dichlorophenyl (electron-withdrawing) or dimethoxyphenyl (electron-donating) groups at this position exhibit distinct electronic profiles, which may influence binding to biological targets . Compounds with 4-fluorophenyl or alkoxy groups (e.g., ethoxy, methoxy) at this position vary in polarity and steric demands .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods described for analogous derivatives, such as thiourea intermediate formation followed by alkylation (e.g., S-alkylation with iodomethane) . In contrast, CAS 869069-21-6 is noted for high purity and scalability, suggesting optimized industrial synthesis .

Physicochemical Properties :

- The hydroxyl group in CAS 1022155-73-2 improves hydrophilicity, whereas the ethoxy and methoxy substituents in CAS 900010-96-0 and 869069-21-6 increase lipophilicity . The target compound’s fluorine and methyl groups balance moderate polarity and metabolic stability.

Structural Uniqueness :

- The target compound is the only purine derivative in this group combining a 2-methylphenyl (position 2) and 2-fluorophenyl (position 9). This dual substitution may offer a unique pharmacophore profile compared to analogs with single-substituted or bulkier groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.